Glicoricone

Catalog No.
S644048
CAS No.
161099-37-2
M.F
C21H20O6
M. Wt
368.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glicoricone

CAS Number

161099-37-2

Product Name

Glicoricone

IUPAC Name

3-[4,6-dihydroxy-2-methoxy-3-(3-methylbut-2-enyl)phenyl]-7-hydroxychromen-4-one

Molecular Formula

C21H20O6

Molecular Weight

368.4 g/mol

InChI

InChI=1S/C21H20O6/c1-11(2)4-6-13-16(23)9-17(24)19(21(13)26-3)15-10-27-18-8-12(22)5-7-14(18)20(15)25/h4-5,7-10,22-24H,6H2,1-3H3

InChI Key

SSDIPYMSXRNGMZ-UHFFFAOYSA-N

SMILES

Array

Synonyms

glicoricone

Canonical SMILES

CC(=CCC1=C(C(=C(C=C1O)O)C2=COC3=C(C2=O)C=CC(=C3)O)OC)C

Glicoricone is a member of isoflavones.
Glicoricone has been reported in Glycyrrhiza uralensis and Glycyrrhiza with data available.
from licorice; structure given in first source

Glicoricone (CAS 161099-37-2) is an isolated phenolic compound derived from the roots of *Glycyrrhiza* species (licorice). It is characterized by dual biological activities, functioning as a partial estrogen receptor (ER) antagonist and as a monoamine oxidase (MAO) inhibitor. As a purified phytochemical, it serves as a specialized tool for research in endocrinology and neuropharmacology, distinct from the complex mixture of bioactive compounds found in crude licorice extracts.

Substituting purified Glicoricone with crude licorice root extract is unsuitable for targeted mechanistic studies. Licorice extracts contain a complex mixture of dozens of phytochemicals, including potent estrogen receptor *agonists* such as Methoxychalcone and Vestitol, alongside antagonists like Glicoricone. This mixture of opposing activities confounds experimental results, making it impossible to isolate and study the specific antagonist effects of Glicoricone. For reproducible, mechanistically clear research on ER antagonism or specific MAO inhibition, procurement of the isolated compound is required.

Functionally Defined Estrogen Receptor Antagonist vs. Mixed-Activity Extracts

In functional assays using cells expressing human estrogen receptor alpha (ERα), Glicoricone (designated L7) acts as a partial estrogen antagonist. This is in direct contrast to crude licorice extracts, which contain a mix of components, including other isolates like Methoxychalcone (L3) and Vestitol (L4) that are potent estrogen *agonists* with efficacy nearly equivalent to estradiol (E2), albeit with lower potency.

Evidence DimensionEstrogen Receptor Activity Profile
Target Compound DataPartial estrogen antagonist
Comparator Or BaselineCrude Licorice Extract & Co-isolates (e.g., Methoxychalcone, Vestitol): Contain potent estrogen agonists.
Quantified DifferenceQualitatively opposite biological activity (antagonist vs. agonist).
ConditionsCell-based estrogen-regulated gene expression assays.

This enables the specific investigation of ER antagonism without the confounding, and often dominant, agonistic effects present in crude or mixed licorice preparations.

Quantified Monoamine Oxidase Inhibition for Neurotransmitter Pathway Analysis

Glicoricone was identified as one of several phenolic compounds from *Glycyrrhiza uralensis* roots that inhibit monoamine oxidase (MAO). Its inhibitory potency was quantified alongside other isolates, with all active compounds exhibiting IC50 values in the range of 6.0 x 10⁻⁵ M to 1.4 x 10⁻⁴ M.

Evidence DimensionEnzyme Inhibition (IC50)
Target Compound Data60 µM - 140 µM
Comparator Or BaselineOther licorice isolates (e.g., licofuranone, genistein, licopyranocoumarin): Similar IC50 range.
Quantified DifferenceDemonstrates comparable, quantifiable activity to other natural MAO inhibitors from the same source.
ConditionsIn vitro monoamine oxidase activity assay.

Procuring the isolated compound allows for precise dose-response studies of MAO inhibition, which is not possible with uncharacterized crude extracts containing multiple, varied inhibitors.

Handling & Formulation Advantage: Defined Solubility in Standard Laboratory Solvents

Glicoricone is documented as being soluble in common organic solvents including Dimethyl sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone. This broad solubility facilitates straightforward stock solution preparation for in vitro assays, a key handling requirement for laboratory procurement. This contrasts with other major licorice components like the saponin Glycyrrhizin, which has poor solubility in many organic solvents but is water-soluble.

Evidence DimensionSolvent Compatibility
Target Compound DataSoluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone.
Comparator Or BaselineGlycyrrhizin (another major licorice compound): Primarily water-soluble, less soluble in common organic solvents for bioassays.
Quantified DifferenceOffers a different and complementary solubility profile, suitable for standard organic solvent-based workflows.
ConditionsStandard laboratory conditions.

Provides predictable and convenient handling for researchers preparing stock solutions for cell-based assays and other screening platforms, avoiding the formulation challenges of less soluble or water-only soluble comparators.

Deconvolution of Licorice Extract Bioactivity in SERM Research

Use as a specific analytical standard and biological tool to study the contribution of estrogen receptor antagonists to the total pharmacological effect of complex licorice extracts, which are known to contain both ER agonists and antagonists.

Screening for Natural Product-Based MAO Inhibitors

Employ as a characterized reference compound in screens designed to identify or characterize monoamine oxidase inhibitors from natural product sources, leveraging its defined IC50 range.

Investigating Non-Steroidal Estrogen Receptor Antagonism

Utilize in cell-based models to investigate the mechanisms of non-steroidal, flavonoid-type estrogen receptor antagonists, contrasting its activity with steroidal antiestrogens or other classes of SERMs.

Physical Description

Solid

XLogP3

4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

368.12598835 Da

Monoisotopic Mass

368.12598835 Da

Heavy Atom Count

27

Melting Point

192 °C

Dates

Last modified: 02-18-2024

Explore Compound Types